molecular formula C15H7F3N2O2 B14234431 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- CAS No. 250337-44-1

5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-

Cat. No.: B14234431
CAS No.: 250337-44-1
M. Wt: 304.22 g/mol
InChI Key: HYGBVUFJCSUWMU-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- is a synthetic compound belonging to the quinolinedione family. This compound is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The presence of the trifluorophenyl group at the 6-position enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5,8-quinolinedione with 2,3,4-trifluoroaniline in the presence of a catalyst such as cerium chloride (CeCl3) or nickel chloride (NiCl2) in ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: 5,8-Quinolinedione derivatives can undergo oxidation reactions, often leading to the formation of quinone-imine structures.

    Reduction: Reduction of the quinone moiety can yield hydroquinone derivatives.

    Substitution: The amino group at the 6-position can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit enhanced or modified biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting enzymes and pathways critical for cell survival.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of 5,8-quinolinedione derivatives involves the inhibition of key enzymes and pathways . For instance, these compounds can inhibit NAD(P)H-quinone oxidoreductase 1, leading to the disruption of cellular redox balance and induction of apoptosis in cancer cells. The trifluorophenyl group enhances the compound’s ability to interact with specific molecular targets, increasing its efficacy.

Comparison with Similar Compounds

Uniqueness: 5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]- stands out due to the presence of the trifluorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

250337-44-1

Molecular Formula

C15H7F3N2O2

Molecular Weight

304.22 g/mol

IUPAC Name

6-(2,3,4-trifluoroanilino)quinoline-5,8-dione

InChI

InChI=1S/C15H7F3N2O2/c16-8-3-4-9(13(18)12(8)17)20-10-6-11(21)14-7(15(10)22)2-1-5-19-14/h1-6,20H

InChI Key

HYGBVUFJCSUWMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(C2=O)NC3=C(C(=C(C=C3)F)F)F)N=C1

Origin of Product

United States

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